molecular formula C28H29NO5S B2643003 6,7-dimethoxy-1-[(4-methylphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one CAS No. 866844-79-3

6,7-dimethoxy-1-[(4-methylphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2643003
CAS No.: 866844-79-3
M. Wt: 491.6
InChI Key: BPEKNLFKELJMOK-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-[(4-methylphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-1-[(4-methylphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core, introduction of the methoxy groups, and subsequent functionalization with the sulfonyl and methylphenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-[(4-methylphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups or further oxidation to carbonyl compounds.

    Reduction: Reduction of the quinoline core or sulfonyl group to corresponding amines or sulfides.

    Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic rings or quinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups may yield quinone derivatives, while reduction of the sulfonyl group may produce thiol-containing compounds.

Scientific Research Applications

6,7-Dimethoxy-1-[(4-methylphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-1-[(4-methylphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6,7-dimethoxy-1-[(4-methylphenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one include:

  • 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
  • 6,7-Dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone
  • 2,5-Dimethoxy-4-methylphenethylamine

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6,7-dimethoxy-1-[(4-methylphenyl)methyl]-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO5S/c1-18(2)21-10-12-22(13-11-21)35(31,32)27-17-29(16-20-8-6-19(3)7-9-20)24-15-26(34-5)25(33-4)14-23(24)28(27)30/h6-15,17-18H,16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEKNLFKELJMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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